molecular formula C16H26ClNO2 B063145 Tramadol hydrochloride CAS No. 194602-08-9

Tramadol hydrochloride

Cat. No. B063145
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Tramadol hydrochloride is a centrally acting analgesic . It is used for the therapy of mild-to-moderate pain . The chemical name for tramadol hydrochloride is (±)cis-2- [ (dimethylamino)methyl]-1- (3-methoxyphenyl) cyclohexanol .


Molecular Structure Analysis

Tramadol hydrochloride has a molecular formula of C16H26ClNO2 . The liver enzyme, CYP2D6, converts tramadol to its active metabolite M1, which has a stronger affinity for the mu receptor compared to the inactive form .


Chemical Reactions Analysis

Tramadol hydrochloride may undergo various chemical reactions. For instance, it has been found that inhibitors of CYP2D6 such as fluoxetine and its metabolite norfluoxetine, amitriptyline, and quinidine inhibit the metabolism of tramadol to various degrees .


Physical And Chemical Properties Analysis

Tramadol hydrochloride has a molecular weight of 299.83 g/mol . It is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride .

Scientific Research Applications

  • Pharmacokinetics and Drug Delivery Systems : Tramadol hydrochloride is effective in pain management but has several side effects due to rapid metabolization and excretion. New drug delivery systems are being developed for topical administration to reduce side effects and dosage frequency (Vazzana et al., 2015).

  • Effects on Male Reproductive Health : Chronic use of tramadol has been linked to reduced semen quality and testicular function in male rats, potentially due to increased nitric oxide levels and oxidative stress (Ahmed & Kurkar, 2014).

  • Opioid Receptor Affinity : Research on cloned human opioid receptors showed that tramadol and its metabolites have varying affinities for mu, delta, and kappa opioid receptors, suggesting a non-opioid contribution to its clinical profile (Lai et al., 1996).

  • Application in Neuropathic Pain and Fibromyalgia : Tramadol shows potent antiallodynic effects in rat models of neuropathic pain and fibromyalgia, suggesting its effectiveness in these conditions. Its effects are partially mediated through opioid receptors (Kaneko et al., 2014).

  • Pharmacokinetics in Liver Disease : The pharmacokinetics of tramadol in bile duct ligated rats suggest that personalized treatment and therapeutic drug monitoring are necessary for patients with liver diseases, as tramadol metabolism is affected in these conditions (Esmaeili et al., 2017).

  • Pain Management in Dentistry : Tramadol's effectiveness for acute pain in dentistry is limited. It is less effective than full therapeutic doses of nonsteroidal anti-inflammatory drugs or codeine combinations, and its use may pose risks such as seizures and drug abuse (Moore, 1999).

  • Pharmacogenetics : Genetic differences in metabolic enzymes, transporters, and receptor genes can affect the pharmacokinetics and pharmacodynamics of tramadol. The effect of CYP2D6 polymorphisms on tramadol metabolism and pain relief has been established (Lassen, Damkier, & Brøsen, 2015).

  • Neurotoxic Effects : Tramadol can have neurotoxic effects on the cerebellar structure in rats, affecting the Purkinje and granular cells. Its intake should be controlled, especially among teenagers (El-Bermawy & Salem, 2015).

  • Association with Substance Misuse : Tramadol misuse among adolescents is associated with the use of alcohol, cannabis, and ecstasy. Its role as a potential gateway drug in substance abuse development should be further investigated (Nazarzadeh, Bidel, & Carson, 2014).

  • Impact on Dental Pulp : Long-term tramadol use can have destructive effects on dental pulp, suggesting cautious prescription and use (Elsaied & Abo Elsoud, 2019).

Safety And Hazards

Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . It is also noted that tramadol use was associated with increased risk of multiple ER utilizations, falls/fractures, CVD hospitalizations, safety event hospitalizations, and mortality (new users only) compared to nonuse .

Future Directions

The future of Tramadol hydrochloride seems to be focused on its potential for misuse and addiction. There is a growing concern about the safety of chronic tramadol use among older adults . Therefore, careful monitoring for adverse safety events is warranted .

properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tramadol Hydrochloride

CAS RN

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
TA Bamigbade, RM Langford - Pain reviews, 1998 - researchgate.net
The blend of efficacy, multiple formulations and a low potential for serious adverse effects at higher doses or in prolonged therapy of tramadol hydrochloride provide clinicians with a …
Number of citations: 233 www.researchgate.net
R Smyj, XP Wang, F Han - Profiles of Drug Substances, Excipients and …, 2013 - Elsevier
A profile of the analgesic tramadol hydrochloride ((1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride) is provided in this chapter and includes a …
Number of citations: 25 www.sciencedirect.com
TA Bamigbade, RM Langford - Hospital Medicine (London, England …, 1998 - europepmc.org
Tramadol's two enantiomers produce analgesia, in acute and chronic pain states, by combining synergistically, weak opioid and monoaminergically-mediated mechanisms. Tramadol is …
Number of citations: 124 europepmc.org
M Vazzana, T Andreani, J Fangueiro, C Faggio… - Biomedicine & …, 2015 - Elsevier
Tramadol hydrochloride (TrHC) is a synthetic analgesic drug exhibiting opioid and non-opioid properties, acting mainly on the central nervous system. It has been mostly used to treat …
Number of citations: 201 www.sciencedirect.com
TJ Cicero, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 1999 - Elsevier
Tramadol HCl, marketed as Ultram® in the USA, was introduced as a non-scheduled drug in April 1995 based on the assumption that the risk of abuse was sufficiently low to warrant a …
Number of citations: 314 www.sciencedirect.com
EC Senay, EH Adams, A Geller, JA Inciardi… - Drug and alcohol …, 2003 - Elsevier
In 1994, the Drug Abuse Advisory Committee (DAAC) of the Food and Drug Administration (FDA) concluded that Ultram ® (tramadol hydrochloride) could be marketed as an analgesic …
Number of citations: 188 www.sciencedirect.com
B KuKanich, MG Papich - American journal of veterinary …, 2011 - Am Vet Med Assoc
Objective —To determine the pharmacokinetics of tramadol, the active metabolite O-desmethyltrcamadol, and the metabolites N-desmethyltramadol and N,O-didesmethyltramadol after …
Number of citations: 109 avmajournals.avma.org
WN Wu, LA McKown, AD Gauthier, WJ Jones… - Xenobiotica, 2001 - Taylor & Francis
1. Metabolism of the analgesic agent, tramadol hydrochloride, was investigated after a single oral administration of 14 C-tramadol to four rats (50mg kg -1 ) and two dogs (20 mg kg -1 ). …
Number of citations: 161 www.tandfonline.com
BH Pypendop, KT Siao, JE Ilkiw - American journal of veterinary …, 2009 - Am Vet Med Assoc
Objective —To determine the thermal antinociceptive effect of oral administration of tramadol hydrochloride at doses between 0.5 and 4 mg/kg in cats. Animals —6 healthy adult …
Number of citations: 96 avmajournals.avma.org
AJ Shinde, KC Garala, HN More - Asian Journal of …, 2008 - asiapharmaceutics.info
… The present work was designed to develop suitable transdermal matrix patches of tramadol hydrochloride, a non-steroidal … Tramadol hydrochloride (TH) is used in the …
Number of citations: 149 asiapharmaceutics.info

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